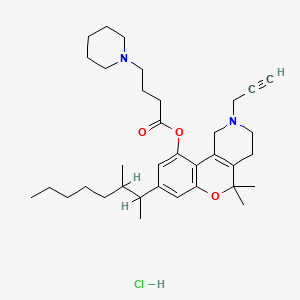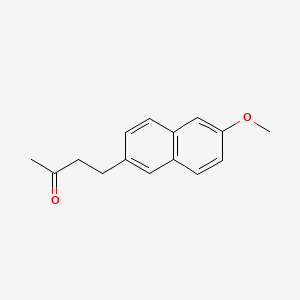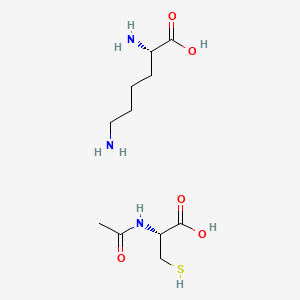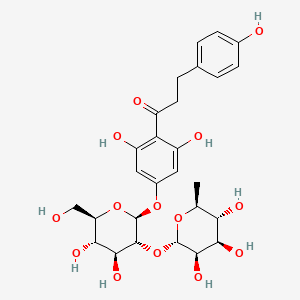
Naringin dihydrochalcone
Overview
Description
Naringin dihydrochalcone is a phloretin glycoside derived from naringin, a bitter compound found in citrus fruits, particularly grapefruits. It was discovered in the 1960s during a United States Department of Agriculture research program aimed at reducing the bitterness of citrus juices. This compound is known for its intense sweetness, being approximately 300 to 1800 times sweeter than sucrose at threshold concentrations .
Mechanism of Action
Target of Action
Naringin dihydrochalcone (NDC) is known to interact with several targets. It exhibits biological properties such as antioxidant , anti-inflammatory , and anti-apoptotic activities . It suppresses the NF-κB signaling pathway , which plays a crucial role in regulating the immune response to infection . NDC also interacts with HMG-CoA reductase and ACAT activities, which are key enzymes in cholesterol metabolism .
Mode of Action
NDC’s interaction with its targets leads to various changes. For instance, the suppression of the NF-κB signaling pathway can lead to a decrease in inflammation . Its interaction with HMG-CoA reductase and ACAT activities can lead to a decrease in cholesterol levels .
Biochemical Pathways
NDC affects several biochemical pathways. It is involved in the phenylpropane pathway , especially the flavonoid pathway , which is strongly enhanced under stress conditions . It also affects the PI3K and the mitogen-activated protein kinase (MAPK) pathway , which are crucial for cell proliferation and survival .
Pharmacokinetics
It is known that dihydrochalcones, the class of compounds to which ndc belongs, have low solubility and bioavailability, which restricts their development as clinical therapeutics . Therefore, modifications are required to improve their application .
Result of Action
The molecular and cellular effects of NDC’s action are diverse. It has been shown to ameliorate cognitive deficits and neuropathology in transgenic mice models of Alzheimer’s disease . It also has a lipid-lowering effect, reducing intracellular lipids in denatured HepG2 cells .
Action Environment
The action of NDC can be influenced by various environmental factors. For instance, the taste of NDC, which is intensely sweet, can trigger a series of reflex responses including salivary secretion, insulin release, gastric secretin, and pancreatic secretin . This suggests that the gastrointestinal environment could influence the action, efficacy, and stability of NDC .
Biochemical Analysis
Biochemical Properties
Naringin dihydrochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain digestive enzymes, such as alpha-glucosidase, which is involved in carbohydrate metabolism . Additionally, it interacts with bile acids, forming complexes that can affect lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In HepG2 cells, a model for human liver cells, this compound has been observed to reduce intracellular lipid levels, suggesting its potential in lowering blood lipid levels . Furthermore, it influences cell signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell growth and survival . This compound also affects gene expression related to lipid metabolism, further emphasizing its role in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, its interaction with taste receptors on the tongue triggers a sweet taste perception . Additionally, this compound inhibits the activity of enzymes like alpha-glucosidase by binding to their active sites, thereby preventing substrate access . This enzyme inhibition is crucial for its potential anti-diabetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under various conditions, maintaining its biochemical activity over time . Long-term studies in vitro have demonstrated its sustained lipid-lowering effects in HepG2 cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving transgenic mice, this compound has been shown to ameliorate cognitive deficits at specific doses . At higher doses, potential toxic effects, such as gastrointestinal disturbances, have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including hydrolysis and glucuronidation . These metabolic processes are crucial for its bioavailability and pharmacokinetics. Additionally, this compound influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with bile acid transporters, facilitating its movement across cellular membranes . This interaction is essential for its lipid-lowering effects. Furthermore, this compound accumulates in certain tissues, such as the liver, where it exerts its biochemical effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as glycosylation, may influence its targeting to specific cellular compartments . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naringin dihydrochalcone is synthesized from naringin through a two-step process involving alkaline hydrolysis and catalytic hydrogenation. Initially, naringin is treated with a strong base such as potassium hydroxide or sodium hydroxide, leading to the opening of the tetrahydropyran-4-one ring. This intermediate is then subjected to catalytic hydrogenation using a palladium on carbon catalyst under high pressure to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving naringin in an alkaline solution, followed by filtration and hydrogenation in an autoclave. The reaction mixture is then acidified to precipitate the product, which is collected as a white crystalline solid .
Chemical Reactions Analysis
Types of Reactions: Naringin dihydrochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound itself is a product of the reduction of naringin.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various acids and bases can be used depending on the desired substitution.
Major Products:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: this compound itself.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Naringin dihydrochalcone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of dihydrochalcones and their derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential in managing diabetes, obesity, and other metabolic disorders due to its ability to modulate lipid metabolism.
Industry: Utilized as a non-caloric sweetener in food and beverages, as well as in dietary supplements and pharmaceuticals .
Comparison with Similar Compounds
Naringin dihydrochalcone is often compared with other dihydrochalcones such as neohesperidin dihydrochalcone and hesperetin dihydrochalcone. These compounds share similar sweetening properties but differ in their sweetness intensity and specific applications:
Neohesperidin Dihydrochalcone: Approximately 1000 times sweeter than sucrose, used in various food products.
Hesperetin Dihydrochalcone: Known for its antioxidant properties and used in dietary supplements.
Phloretin: Another dihydrochalcone with significant antioxidant activity
This compound stands out due to its unique combination of intense sweetness and beneficial biological activities, making it a valuable compound in both research and industry.
Properties
CAS No. |
18916-17-1 |
|---|---|
Molecular Formula |
C27H36Cl2O14 |
Molecular Weight |
655.5 g/mol |
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C27H34O14.2ClH/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12;;/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3;2*1H/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+;;/m0../s1 |
InChI Key |
RPVZIVRDAAJKKC-AABGXAHHSA-N |
SMILES |
OC1=C(C(CCC2=CC=C(O)C=C2)=O)C(O)=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@]4([H])[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O4)=C1 |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
18916-17-1 |
physical_description |
White solid, Bland aroma |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4',5,7-trihydroxyflavanone 7-rhamnoglucoside aurantiin Cyclorel naringenin-7-hesperidoside naringin naringin dihydrochalcone naringin sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


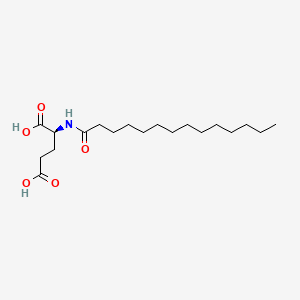
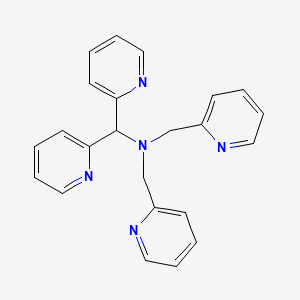

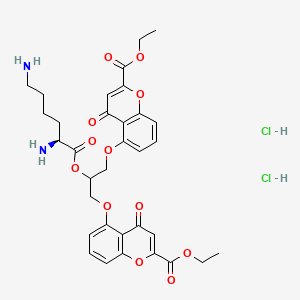
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid](/img/structure/B1676890.png)

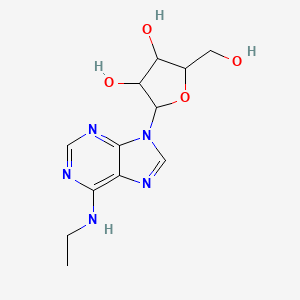
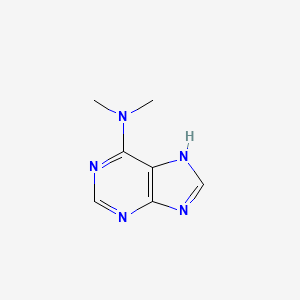

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)
